molecular formula C9H9BrClNO B2400223 N-(3-bromo-4-methylphenyl)-2-chloroacetamide CAS No. 746608-45-7

N-(3-bromo-4-methylphenyl)-2-chloroacetamide

Cat. No.: B2400223
CAS No.: 746608-45-7
M. Wt: 262.53
InChI Key: QRGBHDFCJNDFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo group at the 3-position and a methyl group at the 4-position on the phenyl ring, along with a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(3-bromo-4-methylphenyl)-2-aminoacetamide or other substituted derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of N-(3-bromo-4-methylphenyl)-2-chloroethylamine or other reduced derivatives.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-2-aminoacetamide
  • N-(3-bromo-4-methylphenyl)-2-chloroethylamine
  • N-(3-bromo-4-methylphenyl)-2-hydroxyacetamide

Uniqueness

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloro groups, which provide distinct reactivity patterns

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBHDFCJNDFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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